molecular formula C27H23ClN2O5 B2383247 Ethyl 4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-2-(3-methoxyphenyl)quinoline-6-carboxylate CAS No. 1114870-92-6

Ethyl 4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-2-(3-methoxyphenyl)quinoline-6-carboxylate

Cat. No.: B2383247
CAS No.: 1114870-92-6
M. Wt: 490.94
InChI Key: GEKOBWSJTHPXRX-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-2-(3-methoxyphenyl)quinoline-6-carboxylate is a useful research compound. Its molecular formula is C27H23ClN2O5 and its molecular weight is 490.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed synthetic pathways and studied the chemical properties of related quinoline derivatives, which serve as foundations for understanding the compound . For example, studies on disease-modifying antirheumatic drugs (DMARDs) have led to the synthesis of metabolites with anti-inflammatory effects, highlighting the compound's potential in medicinal chemistry (Baba et al., 1998). Moreover, the synthesis of metabolites through efficient routes suggests a broader applicability in drug development (Mizuno et al., 2006).

Optical and Electrical Properties

Research on the optical and electrical properties of quinoline derivatives, such as thin films, has revealed their potential in materials science. Studies on structural and optical properties indicate applications in nanotechnology and materials engineering (Zeyada et al., 2016). Additionally, the investigation of dielectric properties suggests uses in electronics and photonics (Zeyada et al., 2016).

Corrosion Inhibition

Quinoline derivatives have been explored for their corrosion inhibition properties, providing insights into their applications in protecting metals and alloys in industrial settings. Quantum chemical calculations have helped understand the relationship between molecular structure and inhibition efficiency, offering potential solutions for material preservation (Zarrouk et al., 2014).

Properties

IUPAC Name

ethyl 4-[2-(3-chloroanilino)-2-oxoethoxy]-2-(3-methoxyphenyl)quinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN2O5/c1-3-34-27(32)18-10-11-23-22(13-18)25(15-24(30-23)17-6-4-9-21(12-17)33-2)35-16-26(31)29-20-8-5-7-19(28)14-20/h4-15H,3,16H2,1-2H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKOBWSJTHPXRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=CC=C3)Cl)C4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.